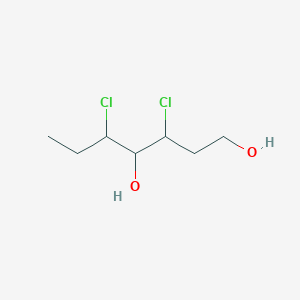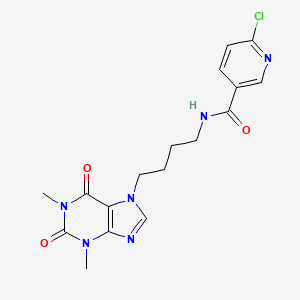
Theophylline, 7-(4-(6-chloronicotinamido)butyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theophylline, 7-(4-(6-chloronicotinamido)butyl)- is a derivative of theophylline, a well-known methylxanthine drug. Theophylline itself is used primarily for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the 7-(4-(6-chloronicotinamido)butyl) group potentially modifies its pharmacological properties, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-(4-(6-chloronicotinamido)butyl)- typically involves multiple steps:
Starting Material: Theophylline is used as the starting material.
N-Alkylation: Theophylline undergoes N-alkylation with a suitable alkylating agent to introduce the butyl chain.
Amidation: The butyl chain is then reacted with 6-chloronicotinic acid or its derivative to form the 6-chloronicotinamido group.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: This method allows for precise control over reaction conditions and is suitable for high-purity requirements.
Continuous Flow Chemistry: This method is used for large-scale production, offering advantages in terms of efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Theophylline, 7-(4-(6-chloronicotinamido)butyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its pharmacological properties.
Substitution: Halogen substitution reactions can occur, particularly at the chloronicotinamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different halogen atoms.
Scientific Research Applications
Theophylline, 7-(4-(6-chloronicotinamido)butyl)- has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of methylxanthine derivatives and their chemical properties.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research focuses on its potential therapeutic applications, particularly in respiratory diseases and as an anti-inflammatory agent.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
The mechanism of action of Theophylline, 7-(4-(6-chloronicotinamido)butyl)- involves several pathways:
Phosphodiesterase Inhibition: Similar to theophylline, it inhibits phosphodiesterase, leading to increased levels of cyclic AMP.
Adenosine Receptor Blockade: It blocks adenosine receptors, which can result in bronchodilation and anti-inflammatory effects.
Histone Deacetylase Activation: This pathway may contribute to its anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
Theophylline: The parent compound, used primarily for its bronchodilator effects.
Caffeine: Another methylxanthine with stimulant properties.
Theobromine: Found in chocolate, with mild stimulant effects.
Uniqueness
Theophylline, 7-(4-(6-chloronicotinamido)butyl)- is unique due to the presence of the 6-chloronicotinamido group, which may enhance its pharmacological properties and specificity for certain molecular targets.
This detailed article provides a comprehensive overview of Theophylline, 7-(4-(6-chloronicotinamido)butyl)-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
70454-37-4 |
|---|---|
Molecular Formula |
C17H19ClN6O3 |
Molecular Weight |
390.8 g/mol |
IUPAC Name |
6-chloro-N-[4-(1,3-dimethyl-2,6-dioxopurin-7-yl)butyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H19ClN6O3/c1-22-14-13(16(26)23(2)17(22)27)24(10-21-14)8-4-3-7-19-15(25)11-5-6-12(18)20-9-11/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,19,25) |
InChI Key |
IFNZWKGWQUPUOR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCCNC(=O)C3=CN=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile](/img/structure/B14458841.png)

![Bis[(4-methoxyphenyl)methyl]tetrasulfane](/img/structure/B14458861.png)
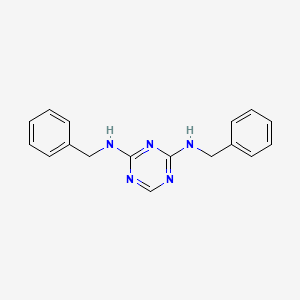
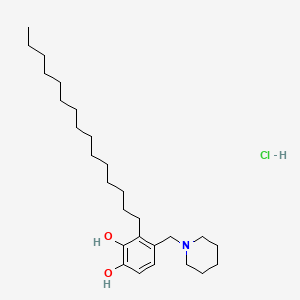

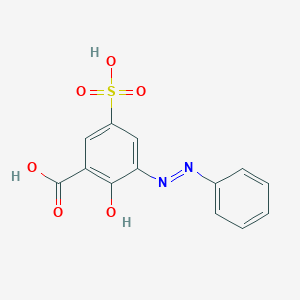
![Methanesulfonic acid, [(4-methylphenyl)amino]-](/img/structure/B14458879.png)
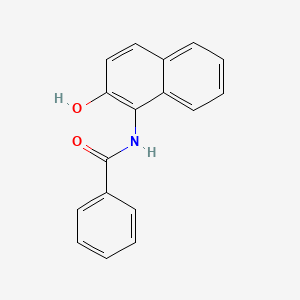
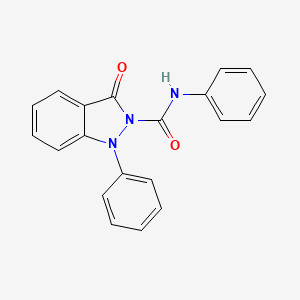
![Benzene, [(1-chlorobutyl)thio]-](/img/structure/B14458890.png)
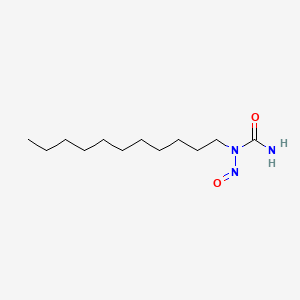
![Naphthalene-2,6-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium](/img/structure/B14458904.png)
